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Compound of Interest

Compound Name: 4-Phenoxybenzoic acid

Cat. No.: B045581

This guide provides a comprehensive overview of the key spectroscopic data for 4-
Phenoxybenzoic acid (CAS No. 2215-77-2), a compound of interest in pharmaceutical and
materials science research. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for acquiring such spectra. This document is intended for researchers, scientists, and
professionals in drug development who require a detailed understanding of the structural
characterization of this molecule.

Spectroscopic Data Summary

The quantitative spectroscopic data for 4-Phenoxybenzoic acid are summarized in the tables
below. These tables provide a clear and concise presentation of the key spectral features for
easy reference and comparison.

'H NMR Spectroscopy Data

The 'H NMR spectrum of 4-Phenoxybenzoic acid was analyzed in Chloroform-d (CDCIs) at
400 MHz. The chemical shifts (d) are reported in parts per million (ppm) relative to
Tetramethylsilane (TMS). The data presented is an interpretation of the spectrum available
from public databases.[1][2]
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Chemical Shift () Integration

Multiplicity . Assignment
ppm (Relative No. of H)
Aromatic H (ortho to -
~8.08 Doublet 2H
COOH)
_ Aromatic H (meta to -
~7.41 Triplet 2H
OPh)
] Aromatic H (para to -
~7.21 Triplet 1H
OPh)
Aromatic H (meta to -
~7.09 Doublet 2H
COOH)
Aromatic H (ortho to -
~7.03 Doublet 2H
OPh)
Not Observed ) Carboxylic Acid H (-
Broad Singlet 1H
(Expected ~10-13) COOH)

Note: The acidic proton of the carboxylic acid is often not observed in CDCls due to hydrogen-
deuterium exchange with trace amounts of D20 or it may appear as a very broad signal.

3C NMR Spectroscopy Data

Detailed experimental 33C NMR data for 4-Phenoxybenzoic acid is not readily available in the
public spectral databases searched.[1][3] For a complete structural elucidation, acquisition of a
13C NMR spectrum would be a necessary step.

Infrared (IR) Spectroscopy Data

The following table lists the major characteristic absorption bands from the gas-phase infrared
spectrum of 4-Phenoxybenzoic acid.[3] The positions are given in wavenumbers (cm™1).
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Wavenumber (cm~12)

Functional Group

Vibrational Mode

Assignment
~3580 O-H (Carboxylic Acid) Stretching (monomer)
~3070 C-H (Aromatic) Stretching
~1760 C=0 (Carboxylic Acid) Stretching
~1600, ~1490 C=C (Aromatic) Ring Stretching
~1240 C-O (Ether) Asymmetric Stretching
~1200 C-O (Carboxylic Acid) Stretching
~930 O-H (Carboxylic Acid) Out-of-Plane Bending (dimer)

Mass Spectrometry (MS) Data

The mass spectrum was obtained by electron ionization (El). The table below lists the key

mass-to-charge ratios (m/z) and their relative intensities. The molecular weight of 4-

Phenoxybenzoic acid is 214.22 g/mol .[1][4]

m/z Relative Intensity (%) Assignment

214 100 [M]* (Molecular lon)
197 28.7 [M - OHJ*

169 9.9 [M - COOH]*

141 9.4 [CoHsO]*

77 6.1 [CeHs]* (Phenyl cation)
51 3.3 [CaHs]*

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

solid organic compound such as 4-Phenoxybenzoic acid.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols
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The following are detailed, generalized protocols for obtaining the spectroscopic data
presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh approximately 5-25 mg of 4-Phenoxybenzoic acid for *H NMR (or 50-
100 mg for 133C NMR) into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls).

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if
necessary.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-
5cm.

o Cap the NMR tube to prevent solvent evaporation.
o Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a
gauge.

o Place the sample into the NMR magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
This can be done manually or automatically.

o Tune and match the probe to the desired nucleus (*H or 13C).

o Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans,
spectral width, relaxation delay).
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o Acquire the NMR data.

» Data Processing:

[e]

Apply a Fourier transform (FT) to the raw free induction decay (FID) data.

o

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

[¢]

Apply baseline correction to obtain a flat baseline.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
like TMS (& = 0.00 ppm).

o

Integrate the peaks in the *H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Solid Film Method):

[e]

Place a small amount (a few milligrams) of 4-Phenoxybenzoic acid into a small vial.

o Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the
solid.

o Using a pipette, place a drop of the solution onto the surface of a clean, dry salt plate
(e.g., NaCl or KBr).

o Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound
on the plate.

o If the resulting film is too thin (weak peaks), add another drop of the solution and let it
evaporate. If it is too thick (peaks are too intense and broad), clean the plate and prepare
a more dilute solution.

o Data Acquisition:

o Place the salt plate into the sample holder of the FT-IR spectrometer.
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o Acquire a background spectrum of the empty sample compartment to subtract
atmospheric (CO2 and H20) absorptions.

o Acquire the sample spectrum. Typically, multiple scans are co-added to improve the
signal-to-noise ratio.

» Data Processing:

o The instrument software automatically ratios the sample spectrum against the background
spectrum to generate the final transmittance or absorbance spectrum.

o Label the significant peaks with their corresponding wavenumbers (cm™1).

Mass Spectrometry (MS)

o Sample Introduction and lonization (Electron lonization - El):

o Introduce a small amount of the solid 4-Phenoxybenzoic acid into the ion source,
typically via a direct insertion probe.

o Heat the probe to volatilize the sample into the gas phase within the high vacuum of the
ion source.

o Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This
causes the molecules to ionize, forming a molecular ion ([M]*), and to fragment into
smaller, charged species.

e Mass Analysis:
o Accelerate the newly formed ions out of the ion source using an electric potential.

o Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g.,
a magnetic sector or a quadrupole).

e Detection:

o The separated ions are detected by an electron multiplier or similar detector. The detector
generates a signal that is proportional to the abundance of ions at each m/z value.
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» Data Processing:

o The instrument's software plots the relative abundance of the ions versus their m/z ratio to
generate a mass spectrum.

o Identify the molecular ion peak and analyze the fragmentation pattern to gain structural
information. The base peak is the most intense peak in the spectrum and is assigned a
relative intensity of 100%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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